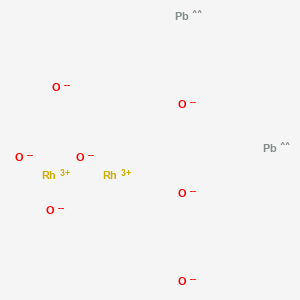
Dilead dirhodium heptaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilead dirhodium heptaoxide is a chemical compound with the molecular formula O7Pb2Rh2. It is known for its unique properties and potential applications in various fields of science and industry. This compound is composed of lead and rhodium atoms, and it exhibits interesting chemical behaviors due to the presence of these metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dilead dirhodium heptaoxide typically involves the reaction of lead and rhodium precursors under controlled conditions. One common method is the oxidation of dirhodium(II) complexes in the presence of lead compounds. The reaction conditions often include the use of oxidizing agents such as air or oxygen, and the process is carried out at elevated temperatures to facilitate the formation of the heptaoxide compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using dirhodium(II) catalysts and lead precursors. The reaction is typically conducted in reactors designed to handle high temperatures and oxidative environments. The use of air or oxygen as the oxidant makes the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Dilead dirhodium heptaoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in reactions involving organic and inorganic substrates.
Reduction: It can also be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The lead and rhodium atoms in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or hydrazine, and oxidizing agents such as oxygen or air. The reactions are typically carried out at elevated temperatures and may require the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce lower oxidation state rhodium and lead compounds .
Wissenschaftliche Forschungsanwendungen
Dilead dirhodium heptaoxide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of dilead dirhodium heptaoxide involves its ability to facilitate redox reactions. The compound can transfer electrons between different chemical species, thereby acting as an oxidizing or reducing agent. The molecular targets and pathways involved in its action include the formation of reactive oxygen species and the activation of specific substrates through electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dilead(II) lead(IV) oxide:
Dirhodium(II) complexes: These compounds share the rhodium content but differ in their oxidation states and specific applications.
Uniqueness
Dilead dirhodium heptaoxide is unique due to its combination of lead and rhodium in a heptaoxide form, which imparts distinct redox properties and catalytic abilities. Its ability to act as both an oxidizing and reducing agent under different conditions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
37240-96-3 |
|---|---|
Molekularformel |
O7Pb2Rh2-8 |
Molekulargewicht |
7.3e+02 g/mol |
InChI |
InChI=1S/7O.2Pb.2Rh/q7*-2;;;2*+3 |
InChI-Schlüssel |
JZIUETALGOPHNL-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Rh+3].[Rh+3].[Pb].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


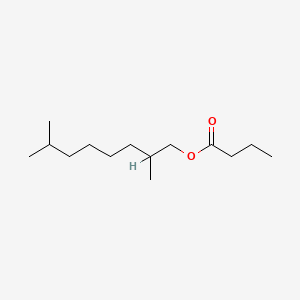
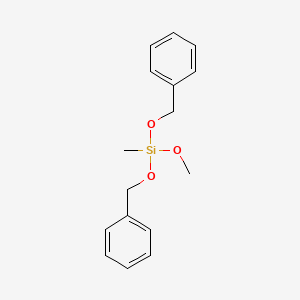

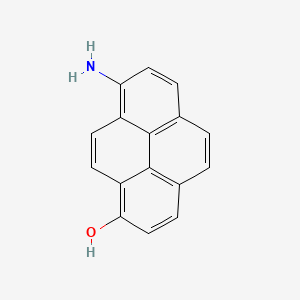
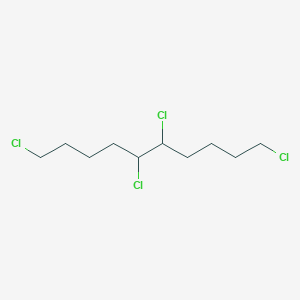
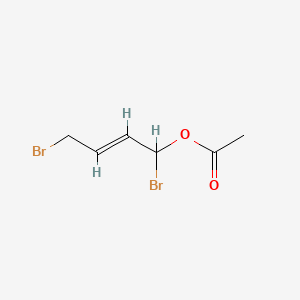
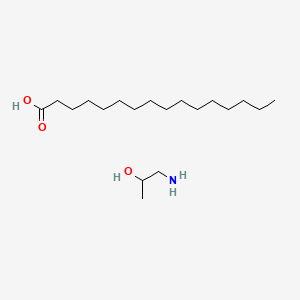
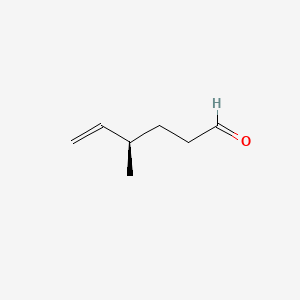
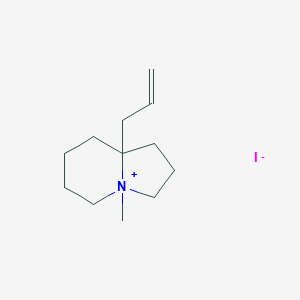
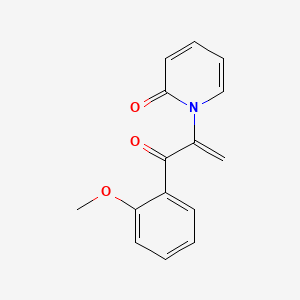
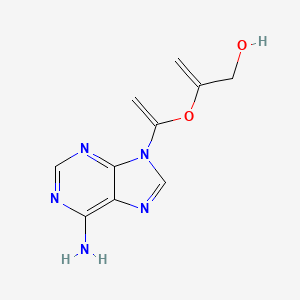
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)


